molecular formula C33H44BrN5O8S B7881339 BROMOCRIPTINE MESYLATE

BROMOCRIPTINE MESYLATE

Numéro de catalogue: B7881339
Poids moléculaire: 750.7 g/mol
Clé InChI: NOJMTMIRQRDZMT-JGYCFGIMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of BROMOCRIPTINE MESYLATE involves dissolving bromocriptine in methanol, followed by the dropwise addition of a methanesulfonic acid aqueous solution. The mixture is stirred for 10-40 minutes, cooled to room temperature, and then filtered to obtain a solid. This solid is recrystallized with ethanol, filtered, and dried to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

BROMOCRIPTINE MESYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .

Applications De Recherche Scientifique

BROMOCRIPTINE MESYLATE has a wide range of scientific research applications:

Activité Biologique

Bromocriptine mesylate is a potent dopamine receptor agonist primarily targeting D2 and D3 receptors. Its biological activity extends to various therapeutic applications, including the treatment of hyperprolactinemia, Parkinson's disease, and metabolic disorders. This article delves into the compound's mechanisms of action, efficacy in clinical settings, and its effects on various biological systems.

  • Chemical Name : (5'a)-2-Bromo-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6',18-trione mesylate
  • Purity : ≥98%
  • Dopamine Receptor Affinity :
    • D2 receptor (Ki ~ 8 nM)
    • D3 receptor (Ki ~ 5 nM)

Bromocriptine acts as a selective agonist for dopamine receptors, particularly D2 and D3. It has been shown to:

  • Activate both isoforms of the D2 receptor (D2L and D2S) with EC50 values of 0.10-0.12 nM and 4.4 nM, respectively .
  • Inhibit prolactin secretion, making it effective in treating conditions associated with hyperprolactinemia .
  • Exhibit anti-Aβ effects, which are enhanced when combined with other agents like Cromolyn and Topiramate .

Hyperprolactinemia Management

A comprehensive review of clinical trials involving this compound revealed significant efficacy in managing hyperprolactinemia:

  • Study Overview : In a meta-analysis of 22 clinical trials involving 226 patients, bromocriptine was administered at doses ranging from 5 to 7.5 mg daily for up to 24 weeks.
  • Results :
    • Approximately 80% of patients experienced reinitiation of menses or achieved pregnancy.
    • Galactorrhea was significantly reduced in 76% of patients after an average treatment duration of 6.4 weeks.
    • Serum prolactin levels peaked in reduction within the first four weeks .

Parkinson's Disease Treatment

Bromocriptine is utilized as a therapeutic agent for Parkinson's disease due to its ability to stimulate dopamine receptors directly:

  • Mechanism : Unlike levodopa, which requires conversion to dopamine, bromocriptine directly activates dopamine receptors in the corpus striatum .
  • Efficacy : Clinical studies have demonstrated improvements in motor function and a reduction in symptoms associated with Parkinson's disease .

Metabolic Effects

This compound has been studied for its impact on metabolic parameters:

  • Diabetes Management : It has shown promise as a sympatholytic agent that reduces sympathetic tone and improves glycemic control in type 2 diabetes patients .
  • Weight Loss : Animal studies indicate significant weight loss and metabolic improvements following bromocriptine administration .

Amyotrophic Lateral Sclerosis (ALS)

A notable clinical trial investigated the effects of bromocriptine on ALS patients:

  • Study Design : A randomized, double-blind trial involving 36 Japanese ALS patients over a period extending from January 2009 to March 2012.
  • Findings : Bromocriptine treatment was associated with neuroprotection and sustained motor function, indicating potential benefits in slowing disease progression .

Adverse Effects

While bromocriptine is generally well-tolerated, some adverse effects have been reported:

  • Common reactions include nausea, hypotension, and dizziness. Approximately 68% of patients experienced mild and transient adverse effects during clinical trials .
  • Serious adverse events such as acute myocardial infarction have been documented but require further investigation to establish causality .

Propriétés

IUPAC Name

(9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18-,23?,24+,25+,31-,32+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJMTMIRQRDZMT-JGYCFGIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44BrN5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BROMOCRIPTINE MESYLATE
Reactant of Route 2
BROMOCRIPTINE MESYLATE
Reactant of Route 3
BROMOCRIPTINE MESYLATE
Reactant of Route 4
BROMOCRIPTINE MESYLATE
Reactant of Route 5
BROMOCRIPTINE MESYLATE
Reactant of Route 6
BROMOCRIPTINE MESYLATE

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.